2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate
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Overview
Description
2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate is a complex organic compound with a unique structure that includes both azetidinone and furanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate typically involves multi-step organic reactions. One common route includes the formation of the azetidinone ring followed by the introduction of the furanone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone or furanone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate involves its interaction with specific molecular targets. The azetidinone moiety can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The furanone ring can interact with proteins and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-azetidinyl acetate: Similar in structure but lacks the furanone moiety.
4-Oxo-2-thioxothiazolidin-3-yl pentanedioic acid: Contains a thiazolidinone ring instead of the azetidinone and furanone rings.
Uniqueness
2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate is unique due to the combination of azetidinone and furanone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
61427-82-5 |
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Molecular Formula |
C10H11NO5S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
[5-oxo-3-[(4-oxoazetidin-2-yl)sulfanylmethyl]-2H-furan-4-yl] acetate |
InChI |
InChI=1S/C10H11NO5S/c1-5(12)16-9-6(3-15-10(9)14)4-17-8-2-7(13)11-8/h8H,2-4H2,1H3,(H,11,13) |
InChI Key |
WVUALCZPQLWQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(COC1=O)CSC2CC(=O)N2 |
Origin of Product |
United States |
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